![molecular formula C14H14FNO2S2 B4428650 1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide](/img/structure/B4428650.png)
1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide
Descripción general
Descripción
1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide, also known as FTY720 or fingolimod, is a synthetic immunomodulatory drug that has been approved for the treatment of multiple sclerosis (MS). It was first discovered in 1992 by a Japanese scientist, Yoshitomi Pharmaceutical Industries, and later developed by Novartis Pharmaceuticals. The drug has been found to be effective in reducing the frequency of relapses in patients with MS.
Mecanismo De Acción
1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide works by binding to sphingosine-1-phosphate (S1P) receptors, which are present on the surface of immune cells. This binding prevents the immune cells from leaving the lymph nodes and entering the bloodstream, thereby reducing their ability to cause inflammation and damage to the nervous system in MS patients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been found to reduce the number of circulating lymphocytes, which are the immune cells responsible for causing inflammation in MS. It has also been shown to reduce the production of pro-inflammatory cytokines, which are signaling molecules that contribute to the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide in lab experiments is its ability to modulate the immune system. This makes it a useful tool for studying the role of the immune system in various diseases. However, one limitation of using this compound is its specificity for S1P receptors, which may limit its usefulness in studying other signaling pathways.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide. One area of interest is its potential use in combination with other drugs for the treatment of MS and other diseases. Another area of interest is the development of new analogs of this compound that may have improved efficacy and fewer side effects. Finally, further research is needed to better understand the mechanisms of action of this compound and its potential applications in other diseases.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including MS, cancer, and transplant rejection. The drug has been found to be effective in reducing the frequency of relapses in patients with MS by modulating the immune system. It has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-(3-methylsulfanylphenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S2/c1-19-13-7-4-6-12(9-13)16-20(17,18)10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEPJTKLXVUGNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.